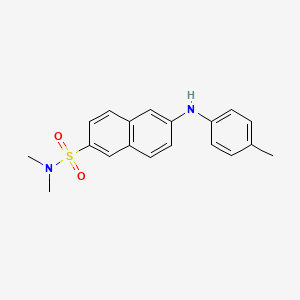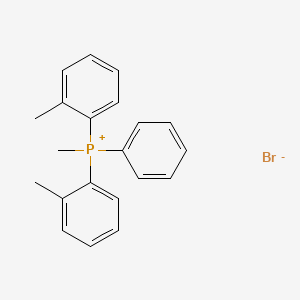![molecular formula C16H26OS B14585181 [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene CAS No. 61259-05-0](/img/structure/B14585181.png)
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene is an organic compound with the molecular formula C16H26OS. This compound is characterized by a benzene ring attached to a sulfinyl group, which is further connected to a highly branched alkyl chain. The presence of multiple methyl groups in the alkyl chain contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene typically involves the reaction of a benzyl halide with a sulfinyl compound under controlled conditions. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with a sulfinyl anion generated in situ. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitrobenzene, halobenzene derivatives
Wissenschaftliche Forschungsanwendungen
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl group and benzene ring. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar alkyl chain structure but different functional group.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar alkyl chain but different functional group.
3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane: A hydrocarbon with a similar alkyl chain but lacking functional groups.
Uniqueness
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene is unique due to the presence of both a sulfinyl group and a benzene ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61259-05-0 |
|---|---|
Molekularformel |
C16H26OS |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylpentan-3-ylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)14(16(4,5)6)18(17)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI-Schlüssel |
HINKCTXAYDRMPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)C)S(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


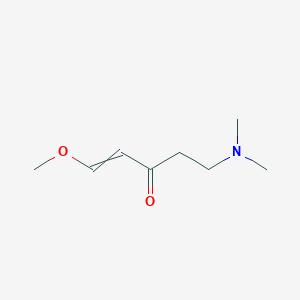
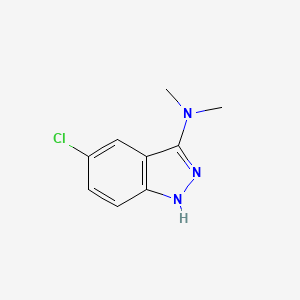
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
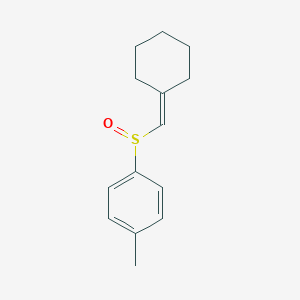
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
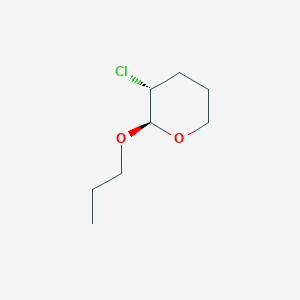
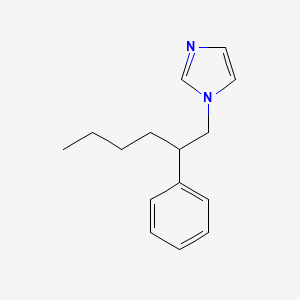
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)

